2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
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Overview
Description
2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime: is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps:
Formation of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde: This can be achieved by reacting 4-chlorothiophenol with nicotinaldehyde under controlled conditions.
Oxime Formation: The aldehyde group in 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde is then converted to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base.
O-(2,4-Dichlorobenzyl) Protection: The oxime is then protected by reacting with 2,4-dichlorobenzyl chloride in the presence of a base to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an antimicrobial or anticancer agent.
- Studied for its interactions with biological macromolecules.
Industry:
- Potential applications in the development of new materials with specific properties.
- Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime exerts its effects depends on its application. For instance, as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. As an anticancer agent, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
- 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime
- 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
Comparison:
- Structural Differences: The position of the dichlorobenzyl group can affect the compound’s reactivity and interaction with other molecules.
- Reactivity: Similar compounds may undergo similar types of reactions but with different rates or yields.
- Applications: While similar compounds may have overlapping applications, slight structural differences can lead to variations in their effectiveness or suitability for specific uses.
Properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2OS/c20-15-5-7-17(8-6-15)26-19-13(2-1-9-23-19)11-24-25-12-14-3-4-16(21)10-18(14)22/h1-11H,12H2/b24-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPMEJCDEHRSFF-BHGWPJFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C=NOCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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